Chlorure de praséodyme(III) hexahydraté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

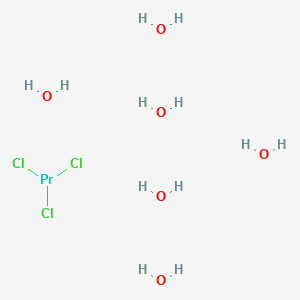

Praseodymium(III) chloride hexahydrate is an inorganic compound with the chemical formula PrCl₃·6H₂O. It is a light green solid that is highly soluble in water and alcohol. This compound is part of the lanthanide series and is known for its unique optical and magnetic properties .

Applications De Recherche Scientifique

Praseodymium(III) chloride hexahydrate has a wide range of applications in scientific research:

- Chemistry: It is used as a precursor for the synthesis of other praseodymium compounds.

- Biology: It is used in various biochemical assays and as a dopant in biological imaging.

- Medicine: It is being explored for its potential use in medical imaging and as a therapeutic agent.

- Industry: It is used in the production of high-strength alloys, special glasses, and ceramics. It is also used as a dopant to prepare praseodymium-modified titanium dioxide nanoparticles for photocatalytic degradation of organic pollutants .

Mécanisme D'action

Target of Action

Praseodymium(III) chloride hexahydrate, also known as trichloropraseodymium hexahydrate, is an inorganic compound It can interact with various substances due to its lewis acidic nature .

Mode of Action

As a Lewis acid, praseodymium(III) chloride hexahydrate can accept electron pairs . It can form a stable Lewis acid-base complex K2PrCl5 by reacting with potassium chloride . This compound shows interesting optical and magnetic properties .

Result of Action

Praseodymium(III) chloride hexahydrate can be used as a dopant to prepare Pr-modified TiO2 nanoparticles . The addition of Pr ion enhances the thermal stability and surface textural properties of the catalyst . This can lead to improved photocatalytic degradation of organic pollutants .

Action Environment

The action of praseodymium(III) chloride hexahydrate can be influenced by environmental factors. For instance, it rapidly absorbs water on exposure to moist air to form a light green heptahydrate . Its solubility in water is 104.0 g/100 ml at 13 °C , indicating that it can readily dissolve in aqueous environments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Praseodymium(III) chloride hexahydrate can be synthesized by treating praseodymium metal or praseodymium(III) carbonate with hydrochloric acid. The reaction with praseodymium metal is as follows: [ 2 \text{Pr} + 6 \text{HCl} \rightarrow 2 \text{PrCl}_3 + 3 \text{H}_2 ] Alternatively, praseodymium(III) carbonate can be used: [ \text{Pr}_2(\text{CO}_3)_3 + 6 \text{HCl} + 15 \text{H}_2\text{O} \rightarrow 2 [\text{Pr}(\text{H}_2\text{O})_9]\text{Cl}_3 + 3 \text{CO}_2 ]

Industrial Production Methods: In industrial settings, praseodymium(III) chloride hexahydrate is often produced by the thermal dehydration of the hydrate at 400°C in the presence of ammonium chloride.

Analyse Des Réactions Chimiques

Types of Reactions: Praseodymium(III) chloride hexahydrate undergoes various types of reactions, including:

Oxidation: It can be oxidized to form praseodymium(IV) compounds.

Reduction: It can be reduced to praseodymium(II) compounds.

Substitution: It can react with other halides to form different praseodymium halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and halogens.

Reduction: Reducing agents such as hydrogen or metals like calcium can be used.

Major Products:

- Praseodymium(III) phosphate

- Praseodymium(III) fluoride

- Praseodymium(IV) oxide

Comparaison Avec Des Composés Similaires

- Cerium(III) chloride

- Neodymium(III) chloride

- Samarium(III) chloride

- Europium(III) chloride

Comparison: Praseodymium(III) chloride hexahydrate is unique due to its specific optical and magnetic properties, which are not as pronounced in similar compounds. Additionally, its ability to form stable Lewis acid-base complexes with a variety of ligands makes it particularly valuable in research and industrial applications .

Activité Biologique

Praseodymium(III) chloride hexahydrate (PrCl₃·6H₂O) is a hydrated form of praseodymium trichloride, a compound belonging to the lanthanide series. This compound is notable for its unique physical and chemical properties, including its solubility in water and its ability to form complexes with various ligands. Its biological activity has garnered interest in various fields, including medicinal chemistry and materials science.

Praseodymium(III) chloride hexahydrate appears as a blue-green solid that can absorb moisture from the air, forming a heptahydrate. The molecular formula is PrCl₃·6H₂O, with a molecular weight of approximately 373.38 g/mol. It is prepared through the reaction of praseodymium metal with hydrochloric acid or by dissolving praseodymium carbonate in hydrochloric acid .

| Property | Value |

|---|---|

| Molecular Formula | PrCl₃·6H₂O |

| Molecular Weight | 373.38 g/mol |

| Appearance | Blue-green crystals |

| Melting Point | 115 °C |

| Solubility | Soluble in water |

Biological Activity

The biological activity of praseodymium(III) chloride hexahydrate has been explored primarily in the context of its antimicrobial properties and potential applications in drug development.

Antimicrobial Activity

Recent studies have demonstrated that praseodymium complexes exhibit significant antimicrobial activity against various bacterial strains. For instance, research involving nitrogen oxide-based praseodymium complexes indicated strong inhibitory effects against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) were found to be as low as 3.125 mg/mL for S. aureus and 6.25 mg/mL for E. coli .

The mechanism of action appears to involve the disruption of bacterial cell membranes, leading to the release of intracellular components, which suggests potential applications in developing antimicrobial agents .

Case Studies

- Study on Antimicrobial Films : A study incorporated praseodymium complexes into polymeric films, achieving a 100% inhibition rate against S. aureus and E. coli at low concentrations (0.6 wt%). The results indicated that these complexes could be used in creating effective antimicrobial surfaces .

- Structural Studies : Research on bis(o-sulfobenzimidato)praseodymium(III) chloride hexahydrate highlighted its structural characteristics and potential biological implications, emphasizing the need for further investigation into its bioactivity .

Safety and Toxicological Considerations

While praseodymium compounds have shown promise in biological applications, safety data indicate that they should be handled with care due to potential toxicity. Regulatory agencies have classified certain praseodymium compounds as probable human carcinogens based on animal studies, necessitating further research into their safety profiles .

Table 2: Safety Information

| Safety Aspect | Details |

|---|---|

| Toxicity | Potentially toxic; handle with care |

| Carcinogenicity | Classified as probable carcinogen |

| Handling Precautions | Use protective equipment |

Propriétés

IUPAC Name |

trichloropraseodymium;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.6H2O.Pr/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYWHLVESVMEHZ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Pr](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12O6Pr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.